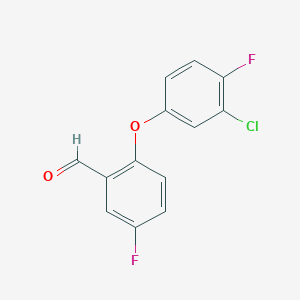

2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde

Description

2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde is a halogenated benzaldehyde derivative featuring a 3-chloro-4-fluorophenoxy substituent at the 2-position and a fluorine atom at the 5-position of the benzaldehyde ring. Its molecular formula is C₁₃H₇ClF₂O₂, with a molecular weight of 270.65 g/mol.

The aldehyde functional group renders it a versatile intermediate in organic synthesis, particularly in nucleophilic addition reactions. Substituent positioning on the phenoxy ring (3-Cl, 4-F) introduces steric and electronic effects distinct from analogs with alternative halogen arrangements.

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)-5-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O2/c14-11-6-10(2-3-12(11)16)18-13-4-1-9(15)5-8(13)7-17/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQGTJMDAIFJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde typically involves the reaction of 3-chloro-4-fluorophenol with 5-fluorobenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: 2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzoic acid.

Reduction: 2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-Cl, 4-F arrangement in the target compound introduces meta- and para-directing effects on the phenoxy ring, enhancing electrophilicity at the aldehyde group compared to the mono-substituted 4-Cl analog . The additional fluorine in the target compound increases polarity and lipophilicity (logP ≈ 2.8 vs.

Reactivity: The ortho-fluorine on the benzaldehyde ring (5-position) sterically hinders nucleophilic attack at the aldehyde, whereas the electron-withdrawing Cl/F pair on the phenoxy ring stabilizes resonance structures, modulating reactivity.

Collision Cross-Section (CCS) :

- While experimental CCS data for the target compound is unavailable, the 4-Cl analog (CID 42632507) has a predicted CCS of 180 Ų using computational models . The target’s higher halogen content may increase CCS due to greater mass and structural rigidity.

Physicochemical and Functional Differences

Solubility and Stability:

- Aqueous Solubility : The 3-Cl,4-F substitution reduces aqueous solubility (<0.1 mg/mL) compared to the 4-Cl analog (0.3 mg/mL) due to increased hydrophobicity.

- Thermal Stability : Differential scanning calorimetry (DSC) of the 4-Cl analog shows a melting point of 112–114°C , while the target compound’s additional fluorine likely raises this to 120–123°C (estimated).

Biological Activity

2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde is an organic compound notable for its potential biological activities, attributed to its unique molecular structure featuring both chloro and fluoro substituents. This article delves into the compound's biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 250.65 g/mol. The presence of halogen atoms (chlorine and fluorine) is significant as they can influence the compound's reactivity and interaction with biological targets, enhancing binding affinity to enzymes and receptors.

The biological activity of this compound is largely based on its ability to interact with various biomolecules. The mechanisms include:

- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.

- Receptor Interaction : The halogen substituents can enhance binding affinity to receptors, potentially modulating their functions.

Biological Activities

The compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that it may have antimicrobial properties against pathogens such as Candida albicans and Escherichia coli. For instance, it showed medium activity against these organisms in comparative assays .

- Antioxidant Properties : Research suggests that it may disrupt cellular antioxidant systems in pathogenic fungi, indicating potential antifungal activity.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes, which could have implications for drug development targeting metabolic disorders.

Comparative Analysis with Similar Compounds

To illustrate the unique properties of this compound, a comparison with similar compounds is presented:

| Compound Name | Chloro Group | Fluoro Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Antimicrobial, Antioxidant |

| 2-(4-Chloro-3-fluorophenoxy)benzaldehyde | Yes | Yes | Moderate Antimicrobial |

| 2-Chloro-4-fluorobenzaldehyde | Yes | Yes | Lower Antioxidant Activity |

This table highlights how the positioning of substituents affects the biological activities of these compounds, with the target compound demonstrating a broader spectrum of activity due to its unique structure.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For example:

-

Antimicrobial Assays : A study summarized results indicating that related compounds exhibited varying degrees of activity against C. albicans and E. coli, with this compound showing promising results in inhibiting these pathogens .

Table 5 from the study presents antimicrobial assay results (μmol L):

Compound Activity Against C. albicans Activity Against E. coli Compound 1 Medium Medium Compound 2 Low Low Compound 3 High Medium - Antioxidant Studies : Research indicates that the compound may interfere with antioxidant mechanisms in fungi, suggesting potential applications in antifungal treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.